molecular formula C12H11N3O4 B2430611 methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005612-69-0

methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2430611
CAS No.: 1005612-69-0
M. Wt: 261.237
InChI Key: FIHKAXRTUXLBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a benzoate ester moiety

Properties

IUPAC Name

methyl 2-[(4-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12(16)11-5-3-2-4-9(11)7-14-8-10(6-13-14)15(17)18/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKAXRTUXLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyrazole to 4-Nitro-1H-Pyrazole

The synthesis begins with the regioselective nitration of pyrazole. Nitration under controlled conditions (e.g., fuming HNO₃ and H₂SO₄ at 0–5°C) preferentially targets the 4-position due to electronic and steric factors, yielding 4-nitro-1H-pyrazole. This step is critical, as alternative nitration methods may produce undesired regioisomers.

Preparation of Methyl 2-(Bromomethyl)Benzoate

Methyl 2-methylbenzoate undergoes bromination to introduce a bromomethyl group. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ at reflux selectively brominates the benzylic position, yielding methyl 2-(bromomethyl)benzoate. Alternatively, methyl 2-(hydroxymethyl)benzoate can be treated with PBr₃ in anhydrous conditions to achieve the same product.

Alkylation of 4-Nitro-1H-Pyrazole

The key coupling step involves nucleophilic substitution between 4-nitro-1H-pyrazole and methyl 2-(bromomethyl)benzoate. Deprotonation of the pyrazole’s 1-position nitrogen with a strong base (e.g., K₂CO₃ or KOtBu) in a polar aprotic solvent (e.g., DMF or THF) facilitates the formation of a reactive amide ion. This intermediate attacks the electrophilic bromomethyl carbon, displacing bromide and forming the methylene linkage.

Optimization Considerations:

  • Stoichiometry: A 1.2:1 molar ratio of pyrazole to bromomethyl ester ensures complete conversion.
  • Temperature: Reactions proceed efficiently at 50–60°C, avoiding thermal degradation of the nitro group.
  • Workup: Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the target compound in >85% purity.

Alternative Synthetic Strategies

Mitsunobu Coupling

Methyl 2-(hydroxymethyl)benzoate and 4-nitro-1H-pyrazole can be coupled via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids the need for brominated intermediates but requires strict anhydrous conditions and yields comparable results (75–80%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazole-H3), 8.07 (d, J = 7.6 Hz, 1H, aromatic), 7.62–7.55 (m, 2H, aromatic), 7.43 (t, J = 7.6 Hz, 1H, aromatic), 5.52 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 166.2 (C=O), 147.5 (pyrazole-C4), 139.8 (aromatic), 132.1 (aromatic), 130.5 (aromatic), 129.8 (aromatic), 128.4 (aromatic), 126.7 (pyrazole-C3), 52.3 (OCH₃), 45.8 (CH₂).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Crystallographic Data

Single-crystal X-ray diffraction (reported in De Gruyter) confirms the planar geometry of the pyrazole ring and the orthogonal orientation of the nitro group relative to the benzoate plane. Key metrics include a C-N bond length of 1.34 Å (pyrazole) and a dihedral angle of 85.2° between the aromatic rings.

Applications and Derivatives

While direct applications of this compound are proprietary, its structural analogs are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The nitro group serves as a precursor for further functionalization, such as reduction to amines or cyclization into fused heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 2-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10N4O4. It features a benzoate moiety substituted with a 4-nitro-1H-pyrazol-1-yl group, which enhances its reactivity and biological activity. The nitro group is particularly significant as it can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components.

The mechanism of action of this compound is not completely elucidated; however, it is believed to involve interactions with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form an amino group, which may enhance the compound's ability to interact with biological macromolecules such as enzymes and receptors.
  • Enzyme Inhibition : Studies suggest that the compound may act as an enzyme inhibitor, potentially modulating various biological pathways. This is attributed to the structural characteristics of the pyrazole ring, which can participate in hydrogen bonding and hydrophobic interactions.

Biological Activities

This compound exhibits a range of biological activities:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in vitro and in vivo. For instance, studies have shown that related compounds demonstrate significant inhibition of pro-inflammatory cytokines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. In particular, studies have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

Analgesic Effects

Similar to other pyrazole derivatives, this compound has been explored for analgesic effects. Its structural similarities with known analgesics suggest potential efficacy in pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

  • In Vitro Studies : A study demonstrated that derivatives with the pyrazole ring exhibited significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • In Vivo Models : Animal models have shown that these compounds can reduce edema and pain responses, supporting their potential use as therapeutic agents for inflammatory conditions.
  • Comparative Analysis : Research comparing various pyrazole derivatives indicated that those with nitro substitutions had enhanced biological activities compared to their unsubstituted counterparts.

Q & A

Basic: What are the common synthetic routes for methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step pathways, including alkylation, nitration, and esterification. Key steps include:

  • Alkylation : Reacting a pyrazole derivative (e.g., 4-nitro-1H-pyrazole) with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge .
  • Esterification : Using methanol and catalytic sulfuric acid to form the methyl ester from the corresponding carboxylic acid .
    Optimization involves controlling temperature (e.g., room temperature for oxidation with Oxone ), solvent choice (polar aprotic solvents for nucleophilic substitutions ), and reaction time to minimize side products. Purity is enhanced via column chromatography or recrystallization .

Advanced: How can computational chemistry aid in understanding the structural and electronic properties of this compound?

Answer:
Computational tools like density functional theory (DFT) can predict bond lengths, angles, and electron density distribution. For example:

  • Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding reactivity predictions .
  • Molecular docking evaluates interactions with biological targets (e.g., enzymes) by simulating binding conformations .
    Software such as Gaussian or AutoDock Vina is used, with parameters calibrated against experimental data (e.g., XRD or NMR) for validation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the nitro group’s deshielding effect shifts pyrazole protons downfield .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N=O at ~1520 cm⁻¹) .
  • HPLC/MS : Ensures purity and determines molecular weight. Reverse-phase columns (C18) with acetonitrile/water gradients are effective .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Answer:
Discrepancies may arise from variations in:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent polarity (e.g., DMSO concentration) .
  • Structural Modifications : Minor substituent changes (e.g., nitro vs. chloro groups) alter bioavailability .
    To reconcile data, conduct meta-analyses of published results, standardize protocols (e.g., OECD guidelines for toxicity ), and perform structure-activity relationship (SAR) studies using isogenic compound libraries .

Basic: What are the key chemical reactions of this compound, and how are derivatives synthesized?

Answer:
Common reactions include:

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces nitro to amine, enabling further functionalization .
  • Substitution : Amines or thiols displace the nitro group under basic conditions (e.g., KOH in ethanol) .
  • Hydrolysis : Acidic/alkaline conditions cleave the ester to the carboxylic acid for coupling reactions .
    Derivatives are purified via flash chromatography (silica gel, hexane/ethyl acetate) and characterized by melting point analysis .

Advanced: What methodologies are used to study the environmental fate and ecotoxicological effects of this compound?

Answer:
Follow the ISEAC35 project framework :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates.

Biotic/Abiotic Degradation : Use OECD 301/302 tests to assess aerobic/anaerobic degradation .

Ecotoxicology :

  • Algae/ Daphnia Acute Toxicity : 48–72 hr EC₅₀ assays.
  • Long-Term Exposure : Mesocosm studies to evaluate bioaccumulation in aquatic systems .
    Data is modeled using QSAR (quantitative structure-activity relationship) tools to predict ecosystem risks .

Basic: How is the purity of this compound validated, and what analytical thresholds are acceptable?

Answer:

  • Chromatography : HPLC purity ≥95% (UV detection at 254 nm) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Melting Point : Sharp range (≤2°C deviation) confirms crystallinity .

Advanced: What strategies optimize yield in multi-step syntheses of pyrazole-based compounds?

Answer:

  • Stepwise Monitoring : Use TLC or inline IR to track intermediate formation .
  • Catalysis : Pd/C for hydrogenation steps or phase-transfer catalysts for alkylations .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., esterification from 12 hr to 30 min) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .

Advanced: How can kinetic studies elucidate the mechanism of action in biological systems?

Answer:

  • Stopped-Flow Spectroscopy : Measure binding rates to enzymes (e.g., kₐₙₜ and Kₐ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Track conformational changes in target proteins over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.